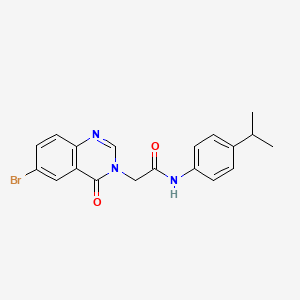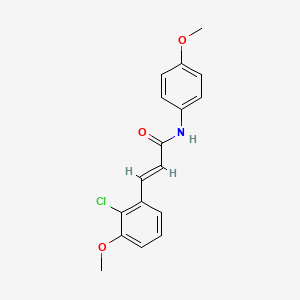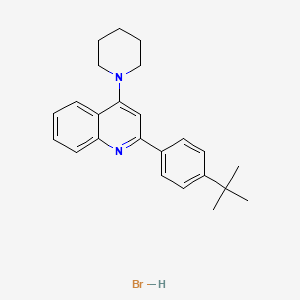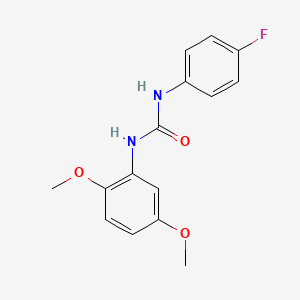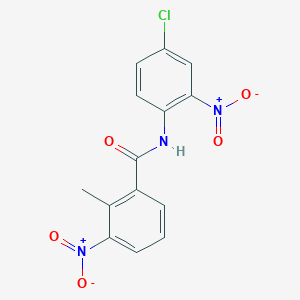
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide is an organic compound characterized by the presence of nitro and chloro substituents on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2-nitroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated product is then subjected to acylation using 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The nitro groups in N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for understanding biochemical pathways.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitro and chloro groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the benzamide moiety.
2-methyl-3-nitrobenzoic acid: Contains the nitro and methyl groups but lacks the chloro substituent and the amide linkage.
Uniqueness
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide is unique due to the combination of its substituents and the benzamide linkage, which imparts specific chemical and physical properties that are not present in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
349092-83-7 |
|---|---|
Molekularformel |
C14H10ClN3O5 |
Molekulargewicht |
335.70 g/mol |
IUPAC-Name |
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-11-6-5-9(15)7-13(11)18(22)23/h2-7H,1H3,(H,16,19) |
InChI-Schlüssel |
PCKROMAFPDOHIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



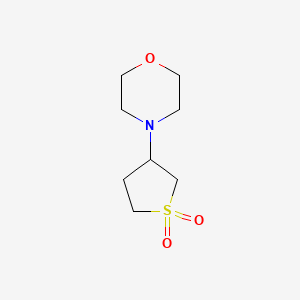
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
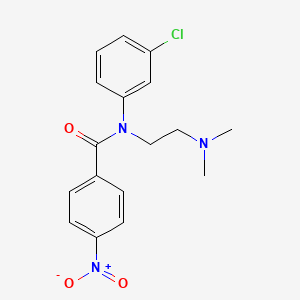

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


